molecular formula C17H18F2N4O2 B7450015 4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one

4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one

Cat. No.: B7450015
M. Wt: 348.35 g/mol
InChI Key: RGSXLISPCUNXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'DFP-10825' and is a piperazine derivative. DFP-10825 has been shown to possess a range of pharmacological properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of DFP-10825 is not fully understood. However, it is believed to act as a modulator of certain neurotransmitter systems in the brain. DFP-10825 has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, DFP-10825 has been shown to have anti-inflammatory properties and may help to reduce oxidative stress in the body. DFP-10825 has also been shown to have a positive effect on memory and cognitive function.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for use in laboratory experiments. It is a highly specific compound that can be used to target specific neurotransmitter systems in the brain. Additionally, DFP-10825 has been shown to have a low toxicity profile, making it a safe compound to use in laboratory studies. However, one limitation of DFP-10825 is that it is a relatively new compound, and more research is needed to fully understand its pharmacological properties.

Future Directions

There are several future directions for research on DFP-10825. One area of research that has shown promise is the development of new drugs for the treatment of neurological disorders. DFP-10825 may serve as a useful starting point for the development of new drugs that target specific neurotransmitter systems in the brain. Additionally, more research is needed to fully understand the mechanism of action of DFP-10825 and its potential therapeutic applications.

Synthesis Methods

The synthesis of DFP-10825 involves the reaction of 2,6-difluorobenzonitrile with 2-chloro-3-(piperazin-1-yl)pyridazine in the presence of a base. The resulting intermediate is then reacted with 2-methoxyethylamine to yield the final product. The synthesis of DFP-10825 is a multi-step process that requires specialized equipment and expertise.

Scientific Research Applications

DFP-10825 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DFP-10825 has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in these conditions.

Properties

IUPAC Name

4-[6-(2,6-difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c1-25-10-9-22-7-8-23(11-16(22)24)15-6-5-14(20-21-15)17-12(18)3-2-4-13(17)19/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSXLISPCUNXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1=O)C2=NN=C(C=C2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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